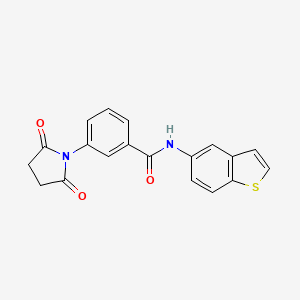

N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c22-17-6-7-18(23)21(17)15-3-1-2-13(11-15)19(24)20-14-4-5-16-12(10-14)8-9-25-16/h1-5,8-11H,6-7H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWDBGMLYUZIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:

Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde under acidic conditions.

Attachment of the Pyrrolidinone Ring: The benzothiophene derivative is then reacted with succinic anhydride to introduce the pyrrolidinone ring.

Formation of the Benzamide Linkage: Finally, the intermediate product is coupled with 3-aminobenzamide under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.

Substitution: Electrophilic aromatic substitution can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

Substitution: Halogenated derivatives of the benzothiophene ring.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiophene moiety can intercalate with DNA, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Analogous Compounds

| Compound | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | Benzamide | 3-(2,5-Dioxopyrrolidinyl), N-(1-benzothiophene) | Hypothesized metabolic/protein modulation |

| MPPB | Benzamide | 4-(2,5-Dimethylpyrrole), N-(dioxopyrrolidinyl) | ↑ mAb production, suppresses galactosylation |

| Tricyclic Analog | Benzamide | N-Tricyclic (dioxa/thia/aza) | Unknown (predicted improved PK/PD) |

Research Findings and Implications

- Electrophilic Moieties : The 2,5-dioxopyrrolidinyl group, common across all compounds, may facilitate covalent binding to cysteine residues in target proteins, a strategy employed in kinase inhibitors and PROTACs.

- Substituent Effects: Dimethylpyrrole (MPPB): Enhances mAb production but compromises product quality . Benzothiophene (Target): Potential to balance efficacy (mAb yield) and quality (reduced galactosylation suppression) due to altered steric/electronic properties. Tricyclic Group: May improve solubility or target engagement but requires empirical validation .

Biological Activity

N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique molecular structure that combines a benzothiophene moiety with a 2,5-dioxopyrrolidine group. The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | 921570-18-5 |

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, a derivative demonstrated potent protective activity in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound exhibited an effective dose (ED50) of 23.7 mg/kg in the MES test and showed promising results in drug-resistant epilepsy models .

Antinociceptive Effects

In addition to anticonvulsant activity, this compound has shown significant antinociceptive effects. In animal models, it was found to inhibit pain responses effectively, likely through mechanisms involving sodium/calcium current inhibition and transient receptor potential vanilloid 1 (TRPV1) receptor antagonism .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

Collapsin Response Mediator Protein 2 (CRMP2) : The compound is believed to decrease phosphorylation levels of CRMP2 in cortical tissues, influencing nociceptive signaling pathways and modulating the function of voltage-gated ion channels.

ADME-Tox Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of this compound have been evaluated in vitro. The compound demonstrated favorable permeability characteristics and metabolic stability with no significant hepatotoxicity observed at concentrations up to 10 μM .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticonvulsant Activity : A study reported that a hybrid pyrrolidine derivative exhibited broad-spectrum anticonvulsant properties across multiple mouse models. The lead compound from this study displayed an ED50 comparable to established antiepileptic drugs .

- Antinociceptive Study : Another research highlighted the effectiveness of a related compound in reducing formalin-induced pain responses in rodents, suggesting potential for treating neuropathic pain conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., acid chlorides or mixed anhydrides) and amines. For example, MPPB, a structurally related compound, was synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) . For the target compound, the 1-benzothiophen-5-amine moiety can be reacted with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under inert conditions. Purification via column chromatography and characterization by , , and high-resolution mass spectrometry (HRMS) are critical for validation .

Q. How can crystallographic data for this compound be refined to confirm its structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and stereochemistry . Data collection at low temperatures (e.g., 100 K) improves resolution, while TWINABS can address twinning issues. Residual electron density maps should be analyzed to validate the absence of disorder or solvent effects .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Cell viability assays (e.g., MTT or trypan blue exclusion) and metabolic profiling (e.g., glucose uptake via YSI analyzers, intracellular ATP quantification using luminescence kits) are foundational. For example, MPPB was tested in CHO cell cultures at 0.08–0.64 mM, with cell-specific productivity calculated as the slope of mAb concentration over integral viable cell density . Parallel monitoring of lactate production and pH ensures metabolic stability .

Advanced Research Questions

Q. How does this compound influence cellular energy metabolism, and what experimental designs can elucidate its mechanism?

- Methodological Answer : Mechanistic studies require multi-omics approaches:

- ATP Dynamics : Measure intracellular ATP via luciferase assays (e.g., CellTiter-Glo®) under varying compound concentrations. MPPB increased ATP from 8 to 24 fmol/cell, correlating with suppressed cell growth and elevated glucose uptake .

- Metabolic Flux Analysis : Use -glucose tracing to quantify TCA cycle activity vs. glycolysis. In MPPB-treated cells, lactate production remained low (0.15 pmol/cell/day) despite increased glucose uptake (0.61 pmol/cell/day), suggesting preferential ATP generation via oxidative phosphorylation .

- Transcriptomics : RNA-seq can identify upregulated pathways (e.g., mitochondrial biogenesis regulators like PGC-1α) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace the benzothiophene with other heterocycles (e.g., indole or benzofuran) to assess binding affinity changes. For MPPB, the 2,5-dimethylpyrrole group was critical for activity; its removal abolished effects on mAb production .

- Substituent Screening : Test derivatives with varied dioxopyrrolidinyl substituents (e.g., alkyl vs. aryl groups) using high-throughput screening (HTS). In MPPB, the 2,5-dioxopyrrolidinyl moiety enhanced solubility without compromising activity .

- 3D-QSAR Models : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like metabolic enzymes or kinases. Validate with isothermal titration calorimetry (ITC) .

Q. How should contradictory data on cell growth inhibition vs. productivity enhancement be resolved?

- Methodological Answer : Contradictions often arise from assay conditions. For example, MPPB reduced CHO cell density by 50% but doubled mAb titers . To resolve this:

- Time-Course Experiments : Sample at multiple timepoints (e.g., days 0, 3, 7, 14) to distinguish transient inhibition from long-term productivity .

- Dose-Response Analysis : Plot cell-specific productivity vs. viability (e.g., 80% viability threshold) to identify optimal concentrations .

- Mechanistic Triangulation : Combine RNA interference (e.g., siRNA knockdown of growth arrest genes) with metabolomics to isolate causality .

Key Methodological Takeaways

- Synthesis : Prioritize carbodiimide-mediated coupling for benzamide derivatives .

- Characterization : Use SHELX for crystallography and LC-MS for purity validation .

- Biological Assays : Integrate metabolic flux analysis with omics to dissect mechanisms .

- SAR Optimization : Focus on heterocyclic core and substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.